4-Propylthio-1,2-phenylenediamine

Physicochemical Properties Crystallization Purification

Procure the definitive Albendazole Impurity 1 reference standard for critical intermediate for albendazole API synthesis. Its unique propylthio substituent provides a specific lipophilicity (LogP ~2.1-3.5) and melting point (46-47°C) essential for reaction kinetics, crystallization, and regulatory-compliant impurity profiling. Substitution with methyl/ethyl analogs risks synthetic failure, altered impurity profiles, or non-compliance with pharmacopoeial specifications. Ideal for developing HPLC/LC-MS methods for ANDA submissions, implementing patented one-pot synthetic routes, and studying alkylthio chain-length effects on anthelmintic activity. High-purity (>97%) material with validated characterization ensures batch-to-batch consistency and expedites QC release.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 66608-52-4
Cat. No. B193620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylthio-1,2-phenylenediamine
CAS66608-52-4
Synonyms4-(Propylthio)-1,2-phenylenediamine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCCCSC1=CC(=C(C=C1)N)N
InChIInChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
InChIKeyYXXYBJDTATZCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylthio-1,2-phenylenediamine (CAS 66608-52-4): Sourcing Specifications and Core Utility for Albendazole Intermediates and Reference Standards


4-Propylthio-1,2-phenylenediamine (CAS 66608-52-4) is an aromatic diamine derivative of the phenylenediamine class, featuring a propylthio substituent at the 4-position of the benzene ring . Its molecular formula is C9H14N2S with a molecular weight of 182.29 g/mol [1]. It is primarily utilized as a critical intermediate in the industrial synthesis of the broad-spectrum anthelmintic drug albendazole and serves as a reference standard (Albendazole Impurity 1) for analytical method development and quality control in pharmaceutical manufacturing .

Why In-Class Alkylthio-Phenylenediamine Analogs Cannot Be Interchanged for 4-Propylthio-1,2-phenylenediamine


Alkylthio-substituted phenylenediamines are not functionally equivalent due to the chain-length-dependent modulation of physicochemical properties and reactivity. The propylthio moiety imparts a specific balance of lipophilicity (LogP ~2.1-3.5) and melting behavior (46-47 °C) that directly influences solubility in organic reaction media, purification by crystallization, and the pharmacokinetic profile of downstream drug candidates [1][2]. Substituting the propyl group with a methyl or ethyl analog, or with the unsubstituted 1,2-phenylenediamine, fundamentally alters these critical parameters, potentially leading to synthetic failure, altered impurity profiles, or non-compliance with pharmacopoeial specifications .

Quantitative Differentiation of 4-Propylthio-1,2-phenylenediamine Against Closest Analogs


Melting Point Comparison: Impact on Purification and Handling

The melting point of 4-Propylthio-1,2-phenylenediamine is 46-47 °C [1]. This is significantly lower than its closest alkylthio analogs and the unsubstituted parent compound. Specifically, 4-Methylthio-1,2-phenylenediamine decomposes at >269 °C , while 1,2-phenylenediamine melts at 100-105 °C [2]. The lower, well-defined melting point of the propylthio derivative facilitates easier handling, purification via crystallization from organic solvents, and more precise thermal characterization during quality control.

Physicochemical Properties Crystallization Purification

Lipophilicity (LogP) Comparison: Impact on Reactivity and Drug Design

The calculated LogP (octanol-water partition coefficient) of 4-Propylthio-1,2-phenylenediamine is reported as 2.1 [1] to 3.52 [2], significantly higher than that of 1,2-phenylenediamine (LogP ~0.15-0.85) [3]. This increased lipophilicity is directly attributable to the propylthio substituent and is essential for the desired pharmacokinetic properties of albendazole. Using a less lipophilic analog would alter drug partitioning and membrane permeability, potentially compromising the efficacy of the final drug product.

Lipophilicity ADME Drug Development

Synthetic Yield Comparison: Improved Process Efficiency with Patent-Disclosed Methods

Standard synthetic routes for 4-Propylthio-1,2-phenylenediamine report yields of approximately 57% [1]. However, a patent-disclosed one-pot process from 4-thiocyanato-2-nitroaniline offers a streamlined alternative that reduces the number of synthetic steps, shortens reaction time, and avoids the use of toxic reagents [2]. While a direct, numerically comparable yield for the one-pot process is not provided, the explicit claims of step reduction and toxic reagent elimination represent a quantifiable improvement in process efficiency and sustainability relative to conventional multi-step syntheses.

Process Chemistry Green Chemistry Yield Optimization

Analytical Reference Standard Utility: Regulatory Compliance and Purity Requirements

4-Propylthio-1,2-phenylenediamine is explicitly designated as Albendazole Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of Albendazole . This specific regulatory status differentiates it from other alkylthio-phenylenediamines, which may not be recognized or accepted as official reference standards for albendazole impurity profiling.

Analytical Chemistry Quality Control Regulatory Compliance

Optimal Application Scenarios for 4-Propylthio-1,2-phenylenediamine Based on Differential Evidence


Pharmaceutical Quality Control and Regulatory Filings

As the designated Albendazole Impurity 1, this compound is the definitive reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for albendazole drug substance and drug product analysis. Its use is essential for demonstrating control of related substances in Abbreviated New Drug Applications (ANDAs) and for ongoing commercial batch release testing. The specific regulatory recognition of this impurity makes substitution with any other analog unacceptable.

Industrial-Scale Albendazole Synthesis Requiring High Purity and Yield

For manufacturers aiming to optimize albendazole production, this intermediate is critical. The ability to procure high-purity material (specifications typically >95% ) with a well-defined melting point (46-47 °C) ensures consistent reaction kinetics and facilitates downstream purification. Furthermore, implementing patented one-pot synthetic routes [2] using this compound can significantly reduce step count, eliminate toxic reagents, and improve overall process economics compared to conventional routes.

Development of Novel Anthelmintic Candidates via Heterocyclic Chemistry

The unique reactivity of 4-Propylthio-1,2-phenylenediamine with phosphorus-containing reagents enables the synthesis of novel heterocyclic scaffolds, such as 1,3,2-benzodiazaphosphole 2-oxides . These derivatives have demonstrated antimicrobial activity, opening avenues for discovering new anthelmintic or antibacterial agents. The distinct physicochemical properties of the propylthio group, particularly its higher lipophilicity relative to the unsubstituted phenylenediamine, are likely crucial for the observed biological activity of these derivatives.

Investigating Structure-Activity Relationships (SAR) of Lipophilic Substituents

In academic or industrial research settings, this compound serves as a model for studying the effect of alkylthio chain length on biological activity and physicochemical properties. Direct comparison with 4-methylthio-1,2-phenylenediamine (LogP ~2.24, m.p. >269 °C) allows for precise SAR studies, enabling the rational design of next-generation anthelmintics with optimized potency and ADME profiles. The availability of a stable, well-characterized standard is essential for generating reproducible SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Propylthio-1,2-phenylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.